BenchChemオンラインストアへようこそ!

Dimesna

Pharmacokinetics Half-life Drug metabolism

For preclinical chemoprotection research requiring uncompromised platinum antitumor activity, Dimesna (BNP7787, Tavocept) is the definitive prodrug. Unlike mesna—which directly reacts with platinum species and reduces chemotherapy efficacy—this disulfide homodimer remains inert in plasma and undergoes site-specific renal enzymatic reduction to active mesna. Its 3.25× longer half-life (1.17 h vs. 0.36 h) enables sustained systemic exposure with less frequent dosing. Critically, dimesna preserves cisplatin and carboplatin antitumor efficacy in tumor xenograft models, ensuring clean nephroprotection and neuroprotection data. Unique ALK kinase covalent modification at Cys 1156/1235 and documented Phase III NSCLC survival benefit further position it as a premier chemoprotectant reference standard and kinase biology tool compound.

Molecular Formula C4H8Na2O6S4
Molecular Weight 326.4 g/mol
CAS No. 16208-51-8
Cat. No. B1670654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimesna
CAS16208-51-8
Synonyms2,2'-dithiodiethanesulfonic acid
2,2'-dithiodiethanesulfonic acid, ammonium salt
2,2'-dithiodiethanesulfonic acid, disodium salt
BNP7787
dimesna
disodium 2,2'-dithio-bis-ethane sulfonate
Tavocept
Molecular FormulaC4H8Na2O6S4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
InChIKeyKQYGMURBTJPBPQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dimesna (CAS 16208-51-8): Prodrug-Based Uroprotective Agent with Distinct Pharmacokinetic Profile for Chemoprotection Research


Dimesna (BNP7787, Tavocept), chemically disodium 2,2′-dithio-bis-ethane sulfonate, is a water-soluble disulfide homodimer that functions as a systemic prodrug of mesna. Unlike its reduced monomer mesna, dimesna is pharmacologically inactive in circulation and requires enzymatic reduction to release the free thiol mesna at target sites, primarily the renal tubules [1]. This disulfide prodrug architecture confers fundamentally different pharmacokinetic properties compared to mesna, including extended plasma half-life and altered tissue distribution, which underpin its distinct clinical and preclinical applications in mitigating platinum- and taxane-induced toxicities [2].

Why Dimesna Cannot Be Interchanged with Mesna: Pharmacokinetic Divergence and Differential Impact on Chemotherapy Efficacy


Despite sharing a common active metabolite (mesna), dimesna and mesna exhibit fundamentally different pharmacokinetic and pharmacodynamic profiles that preclude simple substitution in research or clinical applications. Dimesna is administered as a stable disulfide prodrug that remains largely inert in plasma, undergoing site-specific reduction to mesna primarily in the kidneys [1]. In contrast, directly administered mesna circulates as the reactive free thiol, resulting in a 5-fold higher plasma AUC of mesna and rapid clearance with a half-life of ~0.36 hours versus dimesna's ~1.17 hours [2]. Critically, mesna administered concurrently with cisplatin can interfere with antitumor activity due to direct chemical reactivity with platinum species, whereas dimesna does not compromise chemotherapeutic efficacy in preclinical models [3]. These distinctions have direct implications for experimental design, dose scheduling, and interpretation of chemoprotection studies.

Dimesna Evidence Guide: Quantifiable Differentiation from Mesna in Pharmacokinetics, Efficacy, and Chemoprotection


Dimesna Exhibits 3.25-Fold Longer Plasma Half-Life Than Mesna in Human Subjects

Dimesna demonstrates substantially prolonged systemic retention compared to its reduced monomer mesna. Following a single 800 mg intravenous dose, the plasma half-life of dimesna was measured at 1.17 hours, whereas mesna was rapidly eliminated with a half-life of only 0.36 hours [1]. This pharmacokinetic divergence has mechanistic implications for sustained prodrug delivery to target tissues.

Pharmacokinetics Half-life Drug metabolism

Dimesna Does Not Interfere with Platinum Antitumor Activity Whereas Mesna Reduces Cisplatin Efficacy

A critical differentiating factor in chemoprotection research is that dimesna does not compromise the antitumor efficacy of co-administered platinum agents. In human ovarian cancer cell lines (OVCAR-3 and A2780), continuous exposure to dimesna (BNP7787) did not affect the antiproliferative effects of cisplatin or carboplatin, whereas mesna reduced the efficacy of both platinum compounds in vitro [1]. In vivo, dimesna co-administered with cisplatin or carboplatin in OVCAR-3 xenograft-bearing nude mice did not interfere with platinum-induced tumor growth inhibition [1]. The mechanistic basis for this difference is that mesna administration results in a 5-fold higher plasma AUC of reactive free thiol compared to dimesna administration, and mesna is more chemically reactive with hydrated cisplatin than its disulfide form dimesna [2].

Chemoprotection Antitumor activity Drug interaction Cisplatin

Dimesna (BNP7787) Demonstrates 138-Day Median Survival Extension in Advanced Lung Adenocarcinoma

In a multicenter, double-blind, randomized, placebo-controlled Phase III trial (n=182) evaluating dimesna (Tavocept/BNP7787) in patients with advanced non-small-cell lung cancer receiving paclitaxel plus cisplatin, median survival was increased by approximately 40 days in the overall Tavocept arm compared to placebo. Notably, in the adenocarcinoma subgroup, median survival was extended by approximately 138 days (4.6 months) in Tavocept-treated patients versus placebo [1]. This survival signal, though not the primary endpoint, was corroborated by separate randomized Phase II and Phase III trials showing substantial overall survival increases in first-line advanced lung adenocarcinoma patients receiving BNP7787 with standard chemotherapy [2].

Overall survival Phase III clinical trial NSCLC Adenocarcinoma

Dimesna Covalently Modifies ALK Kinase and Potentiates Crizotinib-Mediated Inhibition

Beyond its prodrug role, dimesna (BNP7787) exhibits direct molecular pharmacology distinct from mesna. X-ray crystallography revealed that BNP7787-derived mesna moieties form covalent adducts with human ALK kinase at Cys 1156 and Cys 1235, with the Cys 1156 adduct causing substantial disorder of the P-loop and activation loop, destabilizing kinase active site conformation [1]. In vitro kinase assays demonstrated that BNP7787 inhibits ALK catalytic activity and potentiates crizotinib-mediated ALK inhibition [1]. No comparable ALK-modifying activity has been reported for mesna, representing a structurally unique mechanism attributable to the disulfide prodrug architecture.

ALK Crizotinib Kinase inhibition NSCLC Covalent modification

Dimesna Application Scenarios: Where This Compound Provides Verifiable Advantages


Chemoprotection Studies in Tumor-Bearing Models Requiring Preservation of Chemotherapy Efficacy

Dimesna is the preferred chemoprotectant for preclinical studies using cisplatin- or carboplatin-treated tumor-bearing models. Unlike mesna, which reduces platinum antitumor activity in vitro and produces 5-fold higher plasma reactive thiol exposure [1], dimesna does not interfere with platinum-mediated tumor growth inhibition in OVCAR-3 xenografts [2]. This enables investigation of nephroprotection and neuroprotection without the confounding variable of compromised chemotherapy efficacy, essential for studies requiring clean interpretation of chemoprotection mechanisms.

Sustained-Exposure Prodrug Research Requiring Extended Pharmacokinetic Profiles

Dimesna's 3.25-fold longer plasma half-life (1.17 hours) compared to mesna (0.36 hours) [1] makes it suitable for research applications requiring sustained systemic prodrug exposure or less frequent dosing regimens. This pharmacokinetic advantage is particularly relevant for continuous infusion protocols and for investigating site-specific prodrug activation mechanisms in renal tubules, where dimesna undergoes enzymatic reduction to the active mesna moiety [2].

ALK-Driven NSCLC Translational Research Investigating Kinase-Modifying Disulfides

Dimesna (BNP7787) has a demonstrated, structurally characterized ability to covalently modify ALK kinase at Cys 1156 and Cys 1235, destabilizing the active site and potentiating crizotinib-mediated inhibition [1]. This unexpected pharmacology, not shared by mesna, positions dimesna as a unique tool compound for investigating covalent disulfide modifications of kinase domains and for preclinical studies exploring chemo-enhancing strategies in ALK-positive NSCLC models.

Clinical Trial Reference Standard for Dual-Action Chemoprotectant Development

With a documented Phase III clinical trial in advanced NSCLC (n=182) showing median survival extension of ~40 days overall and ~138 days in adenocarcinoma patients versus placebo [1], dimesna serves as an important reference standard for programs developing next-generation chemoprotectants. Its unique profile—combining toxicity mitigation with a potential efficacy signal—provides a benchmark for evaluating novel agents aiming to achieve chemoprotection without compromising (or potentially enhancing) antitumor outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimesna

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.